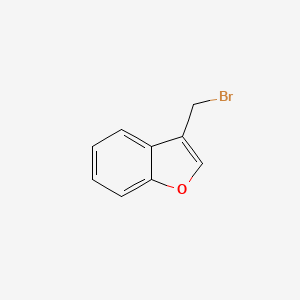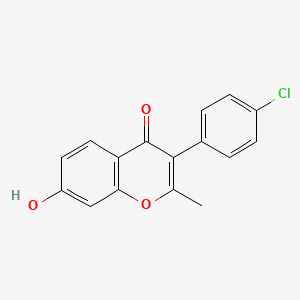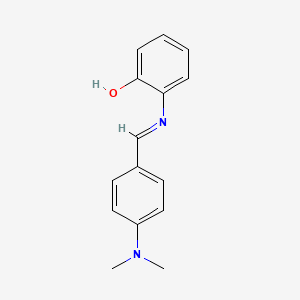
3-(Bromomethyl)benzofuran
Übersicht
Beschreibung
3-(Bromomethyl)benzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
- Synthesis of Benzofuran Derivatives : New benzofuran derivatives were synthesized using ethyl 3-(bromomethyl)-6-methoxy-l-benzofuran-2-carboxylate and amines or amino acid ethyl esters. These compounds showed potential in vitro anti-HIV activities (Mubarak et al., 2007).
Chemical Reactions and Catalysis
- Palladium Catalyzed Direct Arylation : The palladium-catalyzed direct 3-arylation of benzofurans, including those using 3-(bromomethyl)benzofuran, offers a cost-effective route for preparing 3-arylbenzofuran derivatives. This process tolerates a wide range of functionalities (Ionita et al., 2010).
Biological Applications
- Antimicrobial Screening : Benzofuran aryl ureas and carbamates synthesized from bromo salicylaldehyde and diethyl bromomalonate showed antimicrobial activities. This highlights the potential application of this compound derivatives in developing antimicrobial agents (Kumari et al., 2019).
Novel Synthesis Methods
- Conversion to 3-(Benzofuran-2-yl)-2H-coumarins : An interesting conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins was achieved under palladium catalysis. This method showcases the versatility of this compound in synthetic chemistry (Galvani et al., 2017).
Synthesis of Complex Molecules
- Synthesis of Benzofuran Skeleton Neolignans : A strategy was developed for the synthesis of benzofuran skeleton compounds like ailanthoidol, XH-14, and obovaten. This method employed various reactions, highlighting the utility of this compound in complex molecule synthesis (Kao et al., 2002).
Photophysical Properties
- Study of Blue-Emitting Polymers : Benzofuran derivatives, including those derived from this compound, have been used in the synthesis of blue-emitting polymers, indicating their potential in materials science and photophysical applications (Wen-jun, 2009).
Potential Therapeutic Applications
- Antituberculosis Study : Benzofuran compounds, including those derived from this compound, were investigated for antituberculosis activity. This demonstrates the potential of these compounds in medicinal chemistry and drug development (Thorat et al., 2016).
Wirkmechanismus
Target of Action
3-(Bromomethyl)benzofuran is a derivative of benzofuran, a heterocyclic compound . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, antioxidative, and antiviral properties . These activities suggest that the compound may interact with its targets in a way that inhibits their function or induces a change in their activity .
Biochemical Pathways
Benzofuran derivatives have been shown to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction that involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have a relatively stable structure and good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Action Environment
The success of the suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable and its action may be influenced by the reaction conditions .
Zukünftige Richtungen
Benzofuran compounds, including 3-(Bromomethyl)benzofuran, have attracted attention due to their diverse biological activities and potential applications . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of microbial diseases and cancer .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWASAYNGKXLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491575 | |
| Record name | 3-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38281-49-1 | |
| Record name | 3-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00491575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)




![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)



![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3032639.png)



